Sub-Nanomolar Antagonist Affinity for Human Adenosine A1 Receptor
The target compound demonstrates potent, sub-nanomolar antagonist binding affinity at the human adenosine A1 receptor (A1AR). In a radioligand displacement assay using [3H]DPCPX and membranes from Flp-In-CHO cells expressing the human receptor, the compound achieved a Ki of 0.562 nM [1]. This potency is corroborated by functional antagonist assays where it inhibited NECA-induced cAMP accumulation with a Ki of 0.400 nM [2] and forskolin-stimulated cAMP accumulation with a Ki of 0.5 nM [3]. In contrast, the endogenous agonist adenosine exhibits Ki values in the mid-nanomolar to low micromolar range for A1AR [4], and a structurally similar analog, 3-methyl-8-(3-phenylpropylsulfanyl)-7-prop-2-enyl-purine-2,6-dione, shows an IC50 exceeding 20,000 nM [5].
| Evidence Dimension | Adenosine A1 receptor (A1AR) binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.562 nM (displacement of [3H]DPCPX); Ki = 0.400 nM (antagonism of NECA-induced cAMP) |
| Comparator Or Baseline | Endogenous agonist Adenosine: Ki values typically > 70 nM for A1AR [4]; analog 3-methyl-8-(3-phenylpropylsulfanyl)-7-prop-2-enyl-purine-2,6-dione: IC50 > 20,000 nM [5] |
| Quantified Difference | > 4 orders of magnitude greater affinity compared to the analog (> 35,600 nM difference) |
| Conditions | Human A1AR expressed in Flp-In-CHO cell membranes; radioligand binding and cAMP functional assays |
Why This Matters
The exceptional sub-nanomolar potency is a critical selection criterion for researchers requiring robust target engagement at low compound concentrations, directly enabling high-quality pharmacological profiling and minimizing off-target risks at working doses.
- [1] BindingDB. BDBM50581950: Antagonist Activity at Human Adenosine A1 Receptor. Ki: 0.562 nM (Displacement of [3H] DPCPX from human A1 adenosine receptor in Flp-In-CHO cell membranes). View Source
- [2] BindingDB. BDBM50581950: Antagonist Activity at Human Adenosine A1 Receptor. Ki: 0.400 nM (Inhibition of NECA-induced cAMP accumulation in Flp-In-CHO cells). View Source
- [3] BindingDB. BDBM50581950: Antagonist Activity at Human Adenosine A1 Receptor. Ki: 0.5 nM (Inhibition of forskolin-stimulated cAMP accumulation in Flp-In-CHO cells). View Source
- [4] Fredholm BB, IJzerman AP, Jacobson KA, et al. International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors. Pharmacol Rev. 2001;53(4):527-52. PMID: 11734617. View Source
- [5] BindingDB. BDBM65734: 3-methyl-8-(3-phenylpropylsulfanyl)-7-prop-2-enyl-purine-2,6-dione. IC50 > 20,000 nM. View Source
